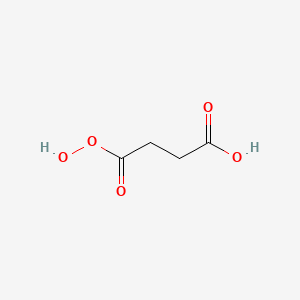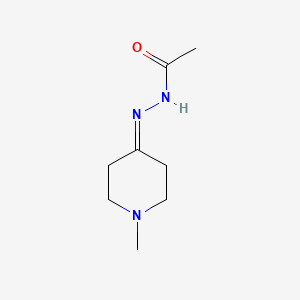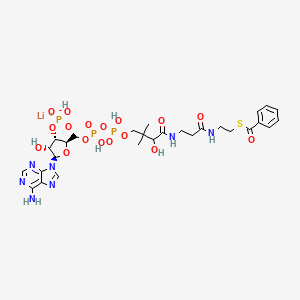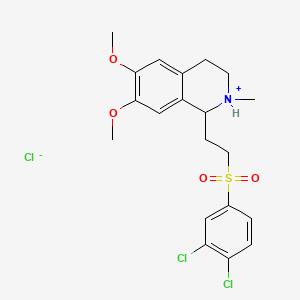
Monoperoxysuccinic acid
Overview
Description
Monoperoxysuccinic acid is an organic peroxide compound with the molecular formula C4H6O5. It is known for its strong oxidizing properties and is used in various chemical processes. The compound is characterized by the presence of a peroxy group (-OOH) attached to a succinic acid backbone, making it a valuable reagent in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Monoperoxysuccinic acid can be synthesized by the oxidation of succinic anhydride using hydrogen peroxide. The reaction typically involves the use of 70% hydrogen peroxide in the absence of a catalyst. The reaction conditions include maintaining a specific molar ratio of hydrogen peroxide to succinic anhydride, controlling the reaction temperature, and ensuring proper mixing to achieve high yields .
Industrial Production Methods: In industrial settings, this compound is produced through a similar oxidation process. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure safety and efficiency. The product is then purified through crystallization and recrystallization processes to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Monoperoxysuccinic acid primarily undergoes oxidation reactions due to its strong oxidizing nature. It can also participate in substitution reactions where the peroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: this compound is used as an oxidizing agent in various organic reactions. It can oxidize alcohols to aldehydes or ketones and alkenes to epoxides.
Substitution: In substitution reactions, this compound can react with nucleophiles to replace the peroxy group with other functional groups.
Major Products Formed:
Oxidation of Alcohols: Aldehydes or ketones
Oxidation of Alkenes: Epoxides
Substitution Reactions: Various substituted succinic acid derivatives.
Scientific Research Applications
Monoperoxysuccinic acid has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis, particularly in the preparation of epoxides and other oxygenated compounds.
Biology: this compound is used in biochemical assays to study oxidative stress and its effects on biological systems.
Medicine: The compound is explored for its potential use in antimicrobial treatments due to its strong oxidizing properties.
Mechanism of Action
The mechanism of action of monoperoxysuccinic acid involves the transfer of oxygen atoms from the peroxy group to the substrate. This transfer results in the oxidation of the substrate and the reduction of this compound to succinic acid. The molecular targets and pathways involved depend on the specific reaction and substrate being oxidized .
Comparison with Similar Compounds
Peracetic Acid: Another organic peroxide with strong oxidizing properties, used in disinfection and sterilization.
Hydrogen Peroxide: A common oxidizing agent used in various applications, including bleaching and disinfection.
Magnesium Monoperphthalate: Used in similar oxidation reactions and known for its stability and effectiveness.
Uniqueness of Monoperoxysuccinic Acid: this compound is unique due to its specific structure, which allows for selective oxidation reactions. Its ability to oxidize a wide range of substrates under mild conditions makes it a valuable reagent in both laboratory and industrial settings .
Properties
IUPAC Name |
4-hydroperoxy-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5/c5-3(6)1-2-4(7)9-8/h8H,1-2H2,(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOQHFMXKCEWSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)OO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188548 | |
| Record name | Monoperoxysuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3504-13-0 | |
| Record name | 4-Hydroperoxy-4-oxobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3504-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monoperoxysuccinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003504130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monoperoxysuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Monoperoxysuccinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene](/img/structure/B13746619.png)













